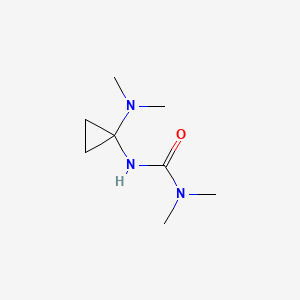
N'-(1-(Dimethylamino)cyclopropyl)-N,N-dimethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(1-(Dimethylamino)cyclopropyl)-N,N-dimethylurea is an organic compound characterized by the presence of a cyclopropyl group attached to a dimethylamino moiety and a urea functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(Dimethylamino)cyclopropyl)-N,N-dimethylurea typically involves the reaction of cyclopropylamine with dimethylamine and an isocyanate derivative. One common method includes the following steps:
Cyclopropylamine Preparation: Cyclopropylamine can be synthesized via the hydrogenation of cyclopropanecarboxamide.
Reaction with Dimethylamine: Cyclopropylamine is then reacted with dimethylamine in the presence of a suitable catalyst.
Formation of Urea Derivative: The resulting intermediate is treated with an isocyanate derivative to form N’-(1-(Dimethylamino)cyclopropyl)-N,N-dimethylurea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(1-(Dimethylamino)cyclopropyl)-N,N-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, and amines; reactions may require catalysts and specific solvents.
Major Products
The major products formed from these reactions include oxidized urea derivatives, reduced amine derivatives, and substituted urea compounds, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
N’-(1-(Dimethylamino)cyclopropyl)-N,N-dimethylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which N’-(1-(Dimethylamino)cyclopropyl)-N,N-dimethylurea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s cyclopropyl group can induce strain in molecular structures, affecting the binding affinity and activity of target molecules. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(1-(Dimethylamino)ethyl)-N,N-dimethylurea
- N’-(1-(Dimethylamino)propyl)-N,N-dimethylurea
- N’-(1-(Dimethylamino)butyl)-N,N-dimethylurea
Uniqueness
N’-(1-(Dimethylamino)cyclopropyl)-N,N-dimethylurea is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its linear or branched analogs. This structural feature can lead to different reactivity patterns and biological activities, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
75812-71-4 |
|---|---|
Formule moléculaire |
C8H17N3O |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
3-[1-(dimethylamino)cyclopropyl]-1,1-dimethylurea |
InChI |
InChI=1S/C8H17N3O/c1-10(2)7(12)9-8(5-6-8)11(3)4/h5-6H2,1-4H3,(H,9,12) |
Clé InChI |
WIXPGKQZAWEYEN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)NC1(CC1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


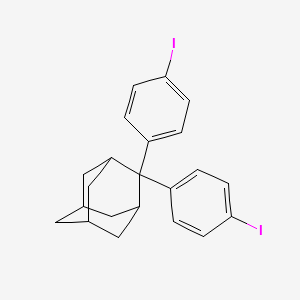

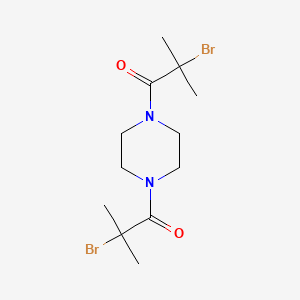
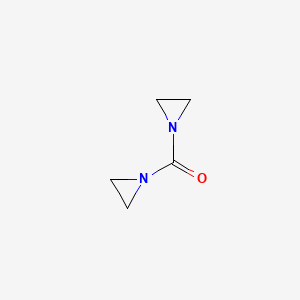
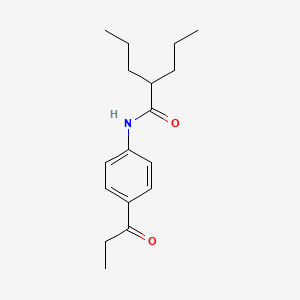
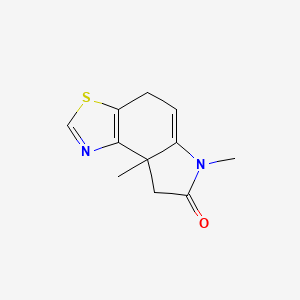
![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)
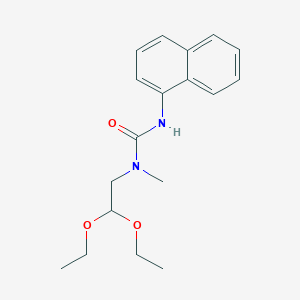
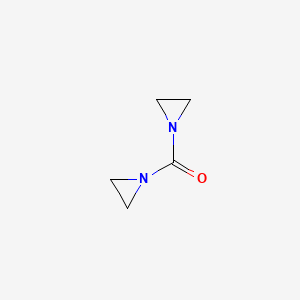
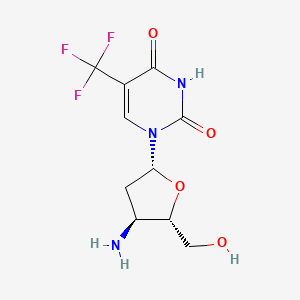
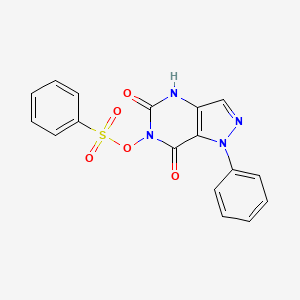

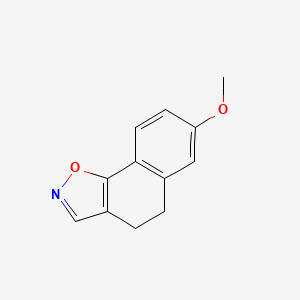
![[(E)-6-[(3S,16R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12811816.png)
